molecular formula C10H14N2O2 B1340339 1-(3-Furoyl)piperidin-4-amine CAS No. 926210-83-5

1-(3-Furoyl)piperidin-4-amine

Cat. No. B1340339
M. Wt: 194.23 g/mol
InChI Key: FFFQQRAYJATYKT-UHFFFAOYSA-N
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Description

The compound "1-(3-Furoyl)piperidin-4-amine" is a chemical entity that can be associated with a class of furoyl derivatives of piperidin-4-ones. These compounds have been synthesized and characterized for their potential biological activities, particularly as antimicrobial agents. The interest in such compounds is due to their pronounced activity against various pathogenic microbial strains, as seen in the study of similar furoyl derivatives .

Synthesis Analysis

The synthesis of furoyl derivatives, as reported in the literature, involves the use of various starting materials and reaction conditions to obtain the desired products. For instance, the synthesis of various furoyl derivatives of 2,6-disubstituted piperidin-4-ones has been achieved and characterized by techniques such as FTIR, NMR, mass spectrometry, and single crystal X-ray diffraction methods . These methods provide detailed information about the molecular structure and confirm the successful synthesis of the target compounds.

Molecular Structure Analysis

The molecular structure of furoyl derivatives is crucial for understanding their biological activity. Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal, which has been employed to characterize the synthesized furoyl derivatives . This structural information is essential for the subsequent molecular docking studies, which predict how the compound interacts with biological targets.

Chemical Reactions Analysis

The reactivity of furoyl derivatives with various amines under different conditions has been explored. For example, the reaction of 4-aroyl-3-hydroxy-2(5H)-furanones with different diamines leads to various products depending on the nature of the amine and the reaction conditions . Similarly, the ring-transformation reactions of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones with different amines, including piperidine, have been studied, resulting in the formation of different pyrrole derivatives . These reactions highlight the versatility and reactivity of furoyl and related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furoyl derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antimicrobial evaluation of these compounds indicates that certain derivatives exhibit significant activity against gram-positive and gram-negative bacteria, as well as moderate activity against fungi . These properties are critical for the development of new antimicrobial agents and for understanding the structure-activity relationship of these compounds.

Scientific Research Applications

Anti-inflammatory Applications

1-Aroyl-4-(m-aminomethylphenyl)piperidine derivatives, including analogues of 1-(3-Furoyl)piperidin-4-amine, have been explored for their potential as low molecular weight inhibitors of tryptase. This class of compounds may have therapeutic utility in treating asthma or allergic rhinitis due to their inhibitory activity against tryptase, an enzyme involved in inflammatory responses (Expert Opinion on Therapeutic Patents, 2002).

Antimicrobial Activities

Azole derivatives, synthesized starting from furan-2-carbohydrazide and subsequently modified to include piperidine moieties, have shown promising antimicrobial activities. These compounds were screened against various microorganisms, indicating their potential as antimicrobial agents (Acta poloniae pharmaceutica, 2013).

Metal Ion Extraction

1-(2-Furoyl)piperazine-appended calix[4]arene derivatives have been synthesized for the preconcentration of metal ions. These compounds exhibited significant selectivity and extraction recovery towards Cd2+ and other ions, suggesting their application in metal ion sensing and extraction (Analytical Letters, 2018).

Butyrylcholinesterase Inhibition

Compounds bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity. Among these, certain derivatives showed considerable inhibitory activity against butyrylcholinesterase enzyme, which is significant for the treatment of diseases like Alzheimer's (Pharmaceutical Chemistry Journal, 2020).

Corrosion Inhibition

Designer amines like 4-amino-1-propyl-piperidine have been studied for their corrosion inhibition properties on carbon steel in CO2 capture applications. A specific study highlighted that cyclic amines, including 1-(3-Furoyl)piperidin-4-amine derivatives, showed lower corrosion rates and formed a protective FeCO3 film on the carbon steel surface, suggesting their utility in post-combustion CO2 capture processes (International Journal of Greenhouse Gas Control, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFQQRAYJATYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588190
Record name (4-Aminopiperidin-1-yl)(furan-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Furoyl)piperidin-4-amine

CAS RN

926210-83-5
Record name (4-Aminopiperidin-1-yl)(furan-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(furan-3-carbonyl)piperidin-4-amine
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